molecular formula C12H21N3 B5934197 N-(1H-imidazol-2-ylmethyl)-N,2,2-trimethylpent-4-en-1-amine

N-(1H-imidazol-2-ylmethyl)-N,2,2-trimethylpent-4-en-1-amine

Cat. No.: B5934197
M. Wt: 207.32 g/mol
InChI Key: LXKQBECHBZFQAF-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-N,2,2-trimethylpent-4-en-1-amine is a compound that features an imidazole ring, a common heterocyclic structure in organic chemistry. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-N,2,2-trimethylpent-4-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-5-6-12(2,3)10-15(4)9-11-13-7-8-14-11/h5,7-8H,1,6,9-10H2,2-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKQBECHBZFQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)CN(C)CC1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as supported copper catalysts, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-N,2,2-trimethylpent-4-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-N,2,2-trimethylpent-4-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N,2,2-trimethylpent-4-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-imidazol-2-ylmethyl)-N,2,2-trimethylpent-4-en-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethylpent-4-en-1-amine moiety enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .

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